6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with thiocarbonyl compounds. The process often includes the following steps:
Formation of Hydrazone: The initial step involves the reaction of hydrazine with a carbonyl compound to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a thiocarbonyl compound to form the triazolothiadiazole ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolothiadiazoles.
Scientific Research Applications
6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Chlorophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 6-[(2-Chlorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the specific arrangement of its substituents, which can lead to distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H10ClFN4OS |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
6-[(2-chlorophenoxy)methyl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10ClFN4OS/c17-12-6-1-2-7-13(12)23-9-14-21-22-15(19-20-16(22)24-14)10-4-3-5-11(18)8-10/h1-8H,9H2 |
InChI Key |
VUDRVLJSNNRTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)Cl |
Origin of Product |
United States |
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